Computed Lipophilicity vs. Unsubstituted Core
The 2-isopropyl substitution significantly increases the computed lipophilicity (XLogP3) compared to the unsubstituted imidazo[1,2-a]pyrazine core, enhancing its ability to access hydrophobic binding pockets in target proteins. While the unsubstituted core has a computed XLogP3 of -0.31, the 2-isopropyl analog increases this value to 1.73, representing a shift of over 2 log units and moving the compound into a more drug-like lipophilicity range [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.73 |
| Comparator Or Baseline | Imidazo[1,2-a]pyrazine (unsubstituted core): XLogP3 = -0.31 |
| Quantified Difference | Δ XLogP3 = 2.04 |
| Conditions | Computed by XLogP3 algorithm (PubChem data) |
Why This Matters
A logP difference of this magnitude critically influences solubility, permeability, and metabolic clearance, making the 2-isopropyl analog a preferred starting point for lead optimization programs requiring balanced hydrophobicity.
- [1] PubChem. Compound Summary for CID 3748703. Computed XLogP3 for 2-isopropylimidazo[1,2-a]pyrazine. Accessed via PubChem Substance SID 165657528. View Source
- [2] PubChem. Compound Summary for Imidazo[1,2-a]pyrazine (CID 88754). Computed XLogP3 = -0.31. View Source
